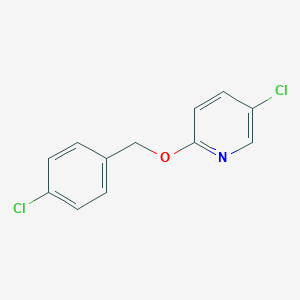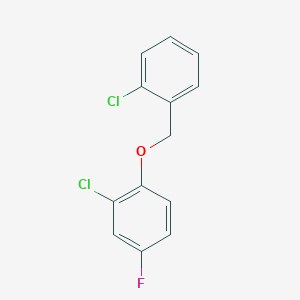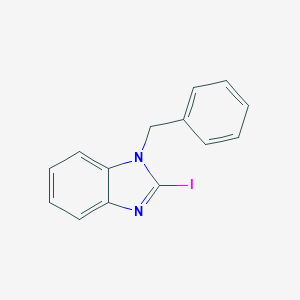![molecular formula C15H16N6S B275804 {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine, also known as PTETPA, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various research areas.
Wissenschaftliche Forschungsanwendungen
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has shown potential applications in various research areas, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In cancer research, {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular disease, {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to have vasodilatory effects, making it a potential therapeutic agent for hypertension.
Wirkmechanismus
The mechanism of action of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and vasodilatory effects. {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine has also been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is its potential applications in various research areas, making it a versatile compound for scientific studies. However, one of the limitations of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is its relatively complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine research, including the investigation of its potential applications in other research areas, such as diabetes and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine and its potential therapeutic applications. Additionally, the development of more efficient and scalable synthesis methods may increase the availability of {2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine for research purposes.
Synthesemethoden
{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine is synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including sodium azide, potassium carbonate, and palladium on carbon. The final product is obtained through purification by column chromatography, resulting in a white crystalline solid.
Eigenschaften
Molekularformel |
C15H16N6S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N6S/c1-2-7-14(8-3-1)21-15(18-19-20-21)22-11-10-16-12-13-6-4-5-9-17-13/h1-9,16H,10-12H2 |
InChI-Schlüssel |
SZPFREDZFDCGKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)


![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)